4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a benzothiazine core
Mechanism of Action
Target of Action
It’s analogues have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .
Mode of Action
Its analogues have been shown to have potent analgesic efficacy, indicating that they may interact with their targets to modulate pain signaling .
Biochemical Pathways
Based on the analgesic effects of its analogues, it can be inferred that this compound may influence pathways related to pain perception .
Result of Action
Its analogues have been shown to have potent analgesic efficacy, suggesting that they may modulate pain signaling at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in efficient methodologies for the synthesis of other compounds .
Dosage Effects in Animal Models
The effects of 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide vary with different dosages in animal models . Some of the synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action .
Preparation Methods
The synthesis of 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)aniline with appropriate reagents to form the benzothiazine core . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the benzothiazine core allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl ring or the benzothiazine core.
Scientific Research Applications
4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
- 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This detailed overview provides a comprehensive understanding of 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c1-10-2-5-16-15(6-10)23(9-12(8-22)26(16,24)25)11-3-4-14(18)13(7-11)17(19,20)21/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPHAFNRHKREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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